![molecular formula C64H66 B14199842 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene CAS No. 873203-73-7](/img/structure/B14199842.png)
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. This compound is characterized by the presence of four 2-(4-tert-butylphenyl)ethenyl groups attached to the pyrene core at positions 1, 3, 6, and 8. The incorporation of these substituents enhances the compound’s fluorescence and thermal stability, making it a valuable material for various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene typically involves the following steps:
Starting Material: The synthesis begins with pyrene as the core structure.
Electrophilic Aromatic Substitution: Different electrophilic aromatic substitutions are applied to introduce the 2-(4-tert-butylphenyl)ethenyl groups at the desired positions. This can be achieved through direct or indirect methods.
Reaction Conditions: The reactions are usually carried out in a solvent mixture, such as dimethylformamide (DMF) and water, at elevated temperatures (e.g., 140°C) for an extended period (e.g., 72 hours).
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
科学的研究の応用
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Medicine: The compound’s stability and electronic properties are explored for drug delivery systems and diagnostic tools.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices
作用機序
The mechanism of action of 1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene involves its interaction with molecular targets through its aromatic core and substituents. The compound’s fluorescence is mediated by solvent polarity, which affects vibronic coupling and emission band intensities. This property is exploited in various applications, including sensing and imaging .
類似化合物との比較
Similar Compounds
1,3,6,8-Tetrakis(4-aminophenyl)pyrene: This compound has amino groups instead of tert-butylphenyl groups, affecting its electronic properties and applications.
1,3,6,8-Tetraethynylpyrene: This derivative has ethynyl groups, which enhance its fluorescence anisotropy.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: This compound contains formyl groups, making it suitable for condensation reactions and the synthesis of covalent organic frameworks.
Uniqueness
1,3,6,8-Tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene is unique due to its combination of tert-butylphenyl groups and the pyrene core, which provides enhanced fluorescence, thermal stability, and suitability for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
873203-73-7 |
|---|---|
分子式 |
C64H66 |
分子量 |
835.2 g/mol |
IUPAC名 |
1,3,6,8-tetrakis[2-(4-tert-butylphenyl)ethenyl]pyrene |
InChI |
InChI=1S/C64H66/c1-61(2,3)51-29-17-43(18-30-51)13-25-47-41-48(26-14-44-19-31-52(32-20-44)62(4,5)6)56-39-40-58-50(28-16-46-23-35-54(36-24-46)64(10,11)12)42-49(57-38-37-55(47)59(56)60(57)58)27-15-45-21-33-53(34-22-45)63(7,8)9/h13-42H,1-12H3 |
InChIキー |
JDZIOLPUHFCGFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C=CC6=CC=C(C=C6)C(C)(C)C)C=CC7=CC=C(C=C7)C(C)(C)C)C=CC8=CC=C(C=C8)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


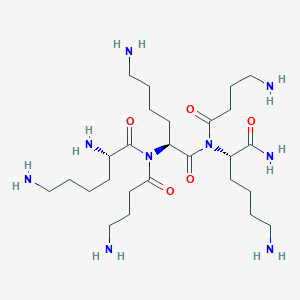
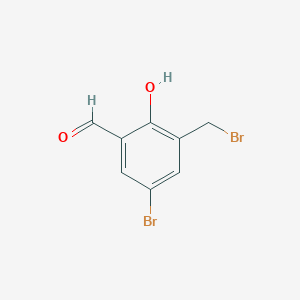

![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
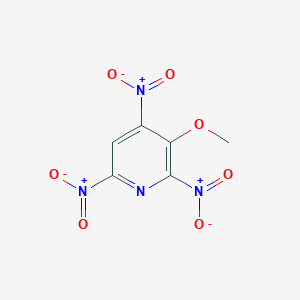

![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
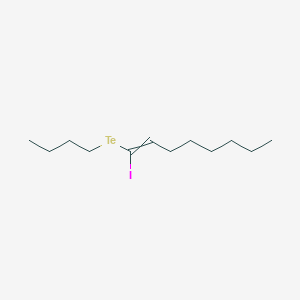
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
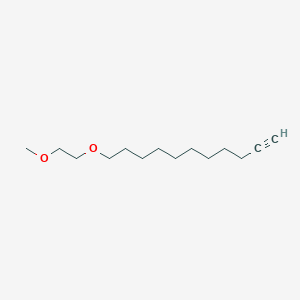
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

